molecular formula C17H20ClFN2O4 B2384609 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 900006-89-5

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2384609
CAS No.: 900006-89-5
M. Wt: 370.81
InChI Key: CLRKOXUIXUQFAV-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique spirocyclic ether moiety (1,4-dioxaspiro[4.5]decane) at the N1 position and a 3-chloro-4-fluorophenyl group at the N2 position. The 3-chloro-4-fluorophenyl group is a common pharmacophore in bioactive molecules, often associated with improved binding affinity and resistance to enzymatic degradation .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O4/c18-13-8-11(4-5-14(13)19)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRKOXUIXUQFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decane, can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal.

    Introduction of the Oxalamide Moiety: The spirocyclic intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

    Coupling with the Aromatic Amine: The final step involves coupling the oxalyl chloride derivative with 3-chloro-4-fluoroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used under controlled conditions.

Major Products

    Hydrolysis: Yields the corresponding amine and carboxylic acid derivatives.

    Substitution: Yields substituted aromatic derivatives with potential variations in the position and type of substituent.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: Explored for its use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biochemical assays.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its oxalamide backbone with several analogs, differing primarily in N1 and N2 substituents. Key comparisons include:

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 1,4-Dioxaspiro[4.5]decan-2-ylmethyl 3-Chloro-4-fluorophenyl Spirocyclic ether enhances rigidity; chloro-fluoro aryl improves lipophilicity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Linear N1 aryl group; methoxy group may increase metabolic lability
GMC-2 (N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl Isoindoline-dione at N2 may reduce solubility due to planar aromaticity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavor-enhancing agent; pyridine moiety introduces basicity
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy groups enhance electron-donating effects

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of dioxaspiro compounds, which contributes to its rigidity and potential interactions with biological targets. Its molecular formula is C19H22ClFNO4, with a molecular weight of approximately 373.84 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound primarily involves interactions with specific enzymes or receptors within cellular pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties:

  • In vitro Studies : Research has shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, accompanied by increased markers for apoptosis such as caspase activation.
  • In Vivo Efficacy : In animal models, administration of the compound led to significant tumor size reduction in xenograft models compared to control groups, supporting its potential as a therapeutic agent against breast cancer.

Q & A

What structural features of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide influence its chemical reactivity and biological activity?

Basic Research Focus:
The compound’s spirocyclic dioxaspirodecan-2-ylmethyl group introduces conformational rigidity, which may enhance binding specificity to biological targets. The 3-chloro-4-fluorophenyl moiety contributes to lipophilicity and electronic effects (via halogen substituents), influencing solubility and intermolecular interactions such as halogen bonding .
Methodological Insight:

  • Conformational Analysis: Use X-ray crystallography (with SHELX refinement ) or DFT calculations to map steric constraints of the spirocyclic system.
  • Substituent Effects: Compare analogs (e.g., lacking Cl or F) via SAR studies to isolate electronic vs. steric contributions to activity .

How can researchers optimize synthetic routes for this compound to improve yield and purity?

Basic Research Focus:
The synthesis involves spirocyclic intermediate formation followed by amide coupling. Key challenges include controlling regioselectivity during spirocycle assembly and minimizing side reactions during oxalamide bond formation .
Methodological Insight:

  • Spirocycle Synthesis: Optimize cyclization conditions (e.g., acid catalysts, solvent polarity) using kinetic studies to reduce dimerization byproducts .
  • Amide Coupling: Employ coupling agents like HATU or EDCI in anhydrous DMF, monitored by TLC or HPLC to track intermediate purity .

What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus:
Discrepancies in antimicrobial or anticancer activity across studies may arise from assay variability (e.g., cell line selection) or impurities in synthesized batches .
Methodological Insight:

  • Standardized Assays: Replicate studies using WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) with purity >95% (confirmed by LC-MS) .
  • Mechanistic Profiling: Combine target-based assays (e.g., enzyme inhibition) with phenotypic screening to distinguish direct vs. indirect effects .

How does the dual chloro-fluoro substitution on the phenyl ring impact target binding compared to mono-halogenated analogs?

Advanced Research Focus:
The 3-Cl-4-F arrangement may enhance binding affinity through synergistic halogen bonding and π-π stacking. For example, fluorine’s electronegativity polarizes the ring, while chlorine provides steric bulk for hydrophobic pockets .
Methodological Insight:

  • Molecular Docking: Use AutoDock Vina with crystallographic protein structures (e.g., kinases) to map halogen interactions.
  • Thermodynamic Profiling: Compare binding energies (ΔG) of mono- vs. di-halogenated analogs via ITC .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Focus:
The compound’s flexibility (due to the spirocyclic system) and low melting point complicate crystal growth. Impurities from synthetic intermediates (e.g., unreacted amines) may also inhibit crystallization .
Methodological Insight:

  • Crystallization Screens: Use high-throughput vapor diffusion with PEG-based precipitants.
  • Refinement: Apply SHELXL for disorder modeling, particularly for the dioxaspiro moiety .

What analytical techniques are most effective for characterizing degradation products under physiological conditions?

Advanced Research Focus:
The oxalamide bond is prone to hydrolysis in aqueous media, generating spirocyclic alcohols and 3-chloro-4-fluoroaniline derivatives .
Methodological Insight:

  • Stability Studies: Incubate in PBS (pH 7.4) at 37°C, sampling at intervals for LC-MS/MS analysis.
  • Degradant Identification: Use HRMS and 2D NMR (e.g., HSQC) to resolve structurally similar byproducts .

How can researchers validate hypothesized interactions between this compound and cytochrome P450 enzymes?

Advanced Research Focus:
The spirocyclic system may act as a P450 inhibitor or substrate, affecting metabolic stability .
Methodological Insight:

  • In Vitro Metabolism: Incubate with human liver microsomes + NADPH, analyzing metabolites via UPLC-QTOF.
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Basic Research Focus:
Key parameters include logP (lipophilicity), aqueous solubility, and CYP-mediated clearance.
Methodological Insight:

  • QSAR Models: Use SwissADME or ADMETLab to estimate bioavailability and blood-brain barrier penetration.
  • MD Simulations: Run GROMACS simulations to assess membrane permeability .

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